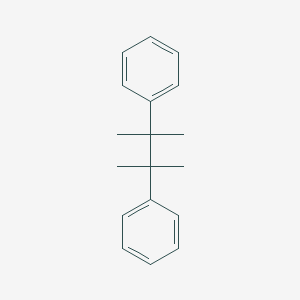

1,1-双(对异丁基苯基)乙烷

描述

Synthesis Analysis

The synthesis of related bis(phosphino)ethanes and bis(phosphoranyl)ethanes is described in the papers. For instance, 1,1-bis((N-p-tolylimino)diphenylphosphoranyl)ethane (1,1-BIPE) was synthesized using a Staudinger reaction involving 1,1-bis(diphenylphosphino)ethane and p-tolylazide . Another synthesis method reported is the aromatic nucleophilic substitution used to synthesize 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene . These methods could potentially be adapted for the synthesis of 1,1-Bis(p-isobutylphenyl)ethane by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were determined by X-ray crystallography. For example, the structure of 1,1-BIPE was determined, showing a twisted boat conformation at low temperatures . Similarly, the molecular structures of other phosphine derivatives were investigated, revealing large bond angles around phosphorus atoms . These findings suggest that 1,1-Bis(p-isobutylphenyl)ethane could also exhibit interesting conformational properties, which could be explored through similar structural analysis techniques.

Chemical Reactions Analysis

The papers describe various chemical reactions involving bis(phosphino)ethanes. For instance, the reaction of bis(diphenylphosphino)ethanes with platinum(II) complexes leads to the formation of sigma-N monodentate complexes and six-membered platinacycles . These reactions demonstrate the potential of bis(phenyl)ethane derivatives to act as ligands in coordination chemistry, which could be relevant for 1,1-Bis(p-isobutylphenyl)ethane as well.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are characterized using NMR, IR spectroscopy, and elemental analysis . For example, variable temperature NMR spectroscopy was used to study the conformational behavior of the platinum complexes . Electrochemical measurements were carried out to investigate the redox properties of bis(dimesitylphosphino) derivatives . These techniques could be applied to determine the properties of 1,1-Bis(p-isobutylphenyl)ethane, such as its reactivity, stability, and electronic properties.

科学研究应用

无金属直接环加成反应

一个显著的应用领域是在无催化剂反应中,特别是在环丁烷合成中。一项研究突出了2-(吡啶-1-基)-1,1-双(三氟甲基)乙基化合物作为1,2-二极体前体在炔烃的无金属直接[2+2]环加成反应中的应用。这个过程产生了原位生成的电子亏化烯烃,并在室温下与炔烃反应,生成取代环丁烷,展示了该化合物在促进温和和简便的方案方面的实用性,既不需要辐射也不需要加热 (Alcaide, Almendros, Fernández, & Lázaro-Milla, 2015)。

硅基乙烯的合成

该化合物还在硅基乙烯的合成中找到应用,通过钌配合物催化的硅化偶联环化反应制备对称的1,1-双(硅基)乙烯。这个过程不仅产生了具有优异选择性和良好产率的产物,还展示了有效转化为环状碳硅氧烷,突显了该化合物在有机硅化学中的相关性 (Pawluć, Marciniec, Hreczycho, Gaczewska, & Itami, 2005)。

超分子结构

进一步的研究探讨了涉及羧酸和1,2-双(4-吡啶基)乙烷的超分子结构的形成,展示了该化合物形成与各种酸的共晶体的能力。这些共晶体,以氢键和堆积相互作用为特征,说明了1,2-双(4-吡啶基)乙烷在构建多样的超分子结构中的作用,并强调了它在晶体工程和材料科学中的重要性 (Ebenezer & Muthiah, 2011)。

催化不对称反应

另一个应用是在催化不对称反应中观察到的,新的P-手性二膦化合物,包括基于乙烷的变体,在氢化和其他催化过程中展现出优异的对映选择性。这突显了该化合物在不对称合成中的实用性,为制药和精细化学品的手性分子开发做出了重大贡献 (Imamoto, 2001)。

有机薄膜晶体管

此外,基于3,3'-(乙烷-1,2-二基亚甲基)双吲哚酮的共轭聚合物衍生物在有机薄膜晶体管中展现出半导体性能。这个应用突显了1,1-双(对异丁基苯基)乙烷衍生物在有机电子领域的潜力,强调了它在电子器件材料开发中的作用 (Chen, Sun, Guo, Hong, Meng, & Li, 2014)。

属性

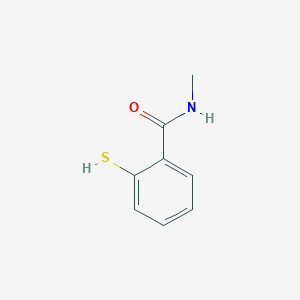

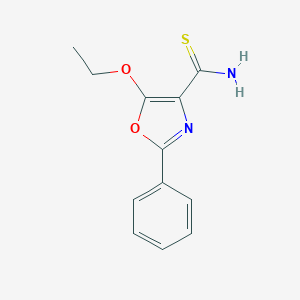

IUPAC Name |

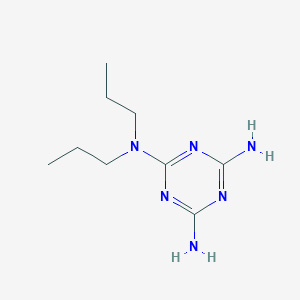

1-(2-methylpropyl)-4-[1-[4-(2-methylpropyl)phenyl]ethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30/c1-16(2)14-19-6-10-21(11-7-19)18(5)22-12-8-20(9-13-22)15-17(3)4/h6-13,16-18H,14-15H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIVAPCIGWNIEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C2=CC=C(C=C2)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00144655 | |

| Record name | 1,1-Bis(p-isobutylphenyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Bis(p-isobutylphenyl)ethane | |

CAS RN |

102120-87-6 | |

| Record name | 1,1-Bis(p-isobutylphenyl)ethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102120876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Bis(p-isobutylphenyl)ethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-BIS(P-ISOBUTYLPHENYL)ETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KS0AT8J46G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。